Erythritol

Beschreibung

Overview and Significance of D-Threitol in Academic Research

D-Threitol is a chiral tetrol, meaning it is a molecule with four hydroxyl groups and exhibits chirality, existing as non-superimposable mirror images (enantiomers). nih.govebi.ac.ukwikipedia.orgscbt.com It is classified as a sugar alcohol, which are hydrogenated forms of carbohydrates where the carbonyl group has been reduced to a hydroxyl group. bovinedb.cafoodb.ca

The significance of D-Threitol in academic research stems from its diverse roles and potential applications. It serves as a key intermediate in the chemical synthesis of other compounds, including complex organic molecules and carbohydrate derivatives. wikipedia.orgchemimpex.comresearchallied.comchemimpex.com Its specific stereochemistry, the (2R,3R) configuration, is crucial for its interactions with biological molecules, such as enzymes and receptors. ontosight.ai

D-Threitol as a Chiral Tetrol and Sugar Alcohol

As a chiral tetrol, D-Threitol possesses two chiral centers, leading to the existence of two enantiomers, D-Threitol and L-Threitol, and a diastereoisomer, erythritol (B158007), which is an achiral meso compound. ebi.ac.ukwikipedia.org The chiral nature of D-Threitol makes it particularly useful in asymmetric synthesis, where the goal is to produce a specific enantiomer of a compound. chemimpex.com

D-Threitol's classification as a sugar alcohol places it within a group of compounds with various biological and industrial applications. bovinedb.cafoodb.ca It is a reduced form of the sugar D-threose. ebi.ac.ukwikipedia.org

Role in Biochemistry and Pharmaceuticals

D-Threitol plays roles in biochemistry and is explored for its potential in pharmaceuticals. It has been identified as a human metabolite and is involved in the metabolism of D-xylose, where it is considered a main end product. nih.govebi.ac.ukhmdb.ca Studies have investigated the conversion of D-xylose to D-Threitol in humans, noting that this conversion may occur substantially in the liver. ebi.ac.ukhmdb.ca Abnormal levels of polyols, including threitol, have been observed in certain inborn errors of metabolism and diseases related to carbohydrate metabolism. hmdb.ca

In pharmaceutical research, D-Threitol and its derivatives are explored for their potential biological activities, such as serving as inhibitors or substrates for enzymes. ontosight.ai Compounds with similar structures have been investigated for potential antiviral, antibacterial, or anticancer properties. ontosight.ai D-Threitol derivatives are also utilized in the synthesis of sugar derivatives that could potentially enhance drug delivery or improve bioavailability. chemimpex.com It can also be used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals, aiding in the development of enantiomerically pure compounds. chemimpex.com

Historical Context of D-Threitol Study

While specific historical details solely focused on the initial discovery and study of D-Threitol are not extensively detailed in the provided sources, the study of sugar alcohols and their derivatives has a long history within organic chemistry and biochemistry. The ability to synthesize and characterize chiral molecules like D-Threitol has been a significant aspect of advancing stereochemistry and its applications in various fields. Research into its occurrence in natural organisms like fungi and beetles, and its metabolic pathways in humans, indicates a progression of study from basic identification to understanding its biological roles. ebi.ac.ukwikipedia.orgdergipark.org.tr The synthesis of threitol-based compounds for applications in asymmetric catalysis also highlights a historical progression in utilizing its chiral properties for specific chemical transformations. researchgate.net

D-Threitol as a Diastereoisomer of this compound

D-Threitol is a diastereoisomer of this compound. researchallied.comnih.govmpg.dempg.defrontiersin.org Both are four-carbon sugar alcohols with the molecular formula C₄H₁₀O₄. nih.govwikipedia.orgfoodb.caresearchallied.commpg.defishersci.co.ukatamanchemicals.comfishersci.casigmaaldrich.com The key difference lies in their stereochemistry. This compound is a meso compound, possessing a plane of symmetry, and is therefore achiral and optically inactive. mpg.deatamanchemicals.comfishersci.ca D-Threitol, with its (2R,3R) configuration, is chiral and optically active, meaning it can rotate plane-polarized light. ontosight.aisigmaaldrich.com This diastereomeric relationship is important in understanding their distinct chemical and biological properties, as well as methods for their separation and analysis. ebi.ac.uknih.govmdpi.com

Scope and Objectives of D-Threitol Academic Research

The scope of academic research on D-Threitol is broad, encompassing its chemical synthesis, physical and chemical properties, biological occurrences, metabolic pathways, and potential applications in various industries, particularly pharmaceuticals and green chemistry. wikipedia.orgchemimpex.comontosight.ainih.govfrontiersin.org

Key objectives of D-Threitol academic research include:

Developing efficient and stereoselective synthetic routes for D-Threitol and its derivatives. chemimpex.comchemimpex.comchemimpex.com

Investigating its role in biological systems, including its metabolism and potential biological activities. ebi.ac.ukontosight.aihmdb.ca

Exploring its use as a chiral building block and intermediate in the synthesis of complex molecules with desired properties. wikipedia.orgchemimpex.comresearchallied.comchemimpex.comchemimpex.com

Studying its potential applications in pharmaceuticals, such as in drug synthesis, delivery, and as potential therapeutic agents. chemimpex.comontosight.aichemimpex.com

Understanding its occurrence and function in various organisms. nih.govebi.ac.ukwikipedia.orgdergipark.org.tr

Academic research also focuses on developing methods for the analysis and purification of D-Threitol, particularly in complex biological matrices or fermentation broths. fishersci.camdpi.com

Detailed Research Findings (Examples from Search Results):

D-Threitol has been reported in various organisms, including Cnidium monnieri, Glehnia littoralis, the edible fungus Armillaria mellea, and the Alaskan beetle Upis ceramboides, where it serves as a cryoprotectant. nih.govebi.ac.ukwikipedia.orgdergipark.org.tr

Research has explored the microbial production of D-Threitol, including synthesis from this compound using xylitol (B92547) dehydrogenase from Scheffersomyces stipitis. nih.govfrontiersin.orgmdpi.com Studies have achieved significant D-Threitol titers in engineered Yarrowia lipolytica. nih.govfrontiersin.org

D-Threitol is considered the main end product of D-xylose metabolism in humans, and its excretion can be diminished in patients with liver cirrhosis, suggesting hepatic conversion of D-xylose to D-Threitol. ebi.ac.ukhmdb.ca

Studies on the crystal structure of D-Threitol have been conducted at different temperatures, revealing details about its molecular conformation and hydrogen bonding. ebi.ac.uk

Research involving threitol-based crown ethers has demonstrated their application as enantioselective phase transfer catalysts in Michael addition reactions, achieving high enantioselectivities in certain cases. researchgate.net

Data Tables (Representational Structure based on findings):

While specific quantitative data tables were not consistently present across the search results in a format suitable for direct extraction and presentation here, the research findings indicate the existence of data such as:

Microbial Production Yields: Titer and yield of D-Threitol from glucose in engineered yeast strains. nih.govfrontiersin.org

| Organism | Substrate | Enzyme/Modification | D-Threitol Titer (g/L) | Yield (g/g) |

| Yarrowia lipolytica | Glucose | Overexpressed Ss-XDH | 112 | 0.37 |

Enantioselectivity in Catalysis: Enantiomeric excess (ee) values achieved in asymmetric synthesis using threitol-based catalysts. researchgate.net

| Reaction Type | Catalyst Type | Substrates | Enantioselectivity (ee) |

| Michael Addition | L-Threitol-based Crown Ether | 2-nitropropane + trans-chalcone | 90% |

| Michael Addition | L-Threitol-based Crown Ether | Diethyl acetamidomalonate + β-nitrostyrene | 95% |

| Cyclopropanation | Threitol-based Crown Ether | Chalcone + benzylidene-malononitriles | Up to 99% |

Metabolite Concentrations: Relative or quantitative concentrations of D-Threitol in biological samples under different conditions (e.g., in healthy vs. cirrhotic patients, or after D-xylose administration). ebi.ac.ukhmdb.ca

| Subject Group | Condition | D-Threitol Excretion (% of D-xylose dose in urine) |

| Patients without liver disease | 5 hours | 15% |

| Patients without liver disease | 24 hours | Greater than 15% |

| Patients with portal liver cirrhosis | Not specified | Markedly diminished |

These tables represent the types of quantitative data that are generated and analyzed within academic research on D-Threitol.

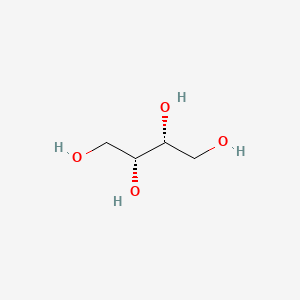

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R)-butane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXHWFMMPAWVPI-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4 | |

| Record name | ERYTHRITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043919 | |

| Record name | Erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White, odourless, non-hygroscopic, heat-stable crystals with a sweetness of approximately 60-80 % that of sucrose., Solid; [Merck Index] White odorless solid; [JECFA], Solid | |

| Record name | 1,2,3,4-Butanetetrol, (2R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ERYTHRITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Erythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

330.5 °C, 330.00 to 331.00 °C. @ 760.00 mm Hg | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether., Very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in ether, Insoluble in ethyl ether, benzene, In water, 6.10X10+5 mg/L at 22 °C, 610 mg/mL at 22 °C | |

| Record name | ERYTHRITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.451 g/cu cm at 20 °C | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000237 [mmHg] | |

| Record name | Erythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Bipyramidal tetragonal prisms, White crystals | |

CAS No. |

149-32-6 | |

| Record name | Erythritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythritol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythritol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ERYTHRITOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ERYTHRITOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Butanetetrol, (2R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythritol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA96B954X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119-123 °C, 121.5 °C, Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/ | |

| Record name | ERYTHRITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Erythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Biosynthesis and Metabolic Pathways of D Threitol

Natural Occurrence and Biological Sources of D-Threitol

D-Threitol is found in a diverse range of living organisms, indicating its involvement in fundamental metabolic processes. researchgate.net

D-Threitol has been identified in various microorganisms, including bacteria and yeasts. researchgate.net While it is a naturally occurring metabolite, certain yeasts have been genetically engineered to enhance its production. For instance, researchers have successfully used engineered strains of Yarrowia lipolytica for the biosynthesis of D-threitol. westernsydney.edu.au Another study demonstrated that modifying the yeast Trichosporonoides oedocephalis by introducing the xylitol (B92547) dehydrogenase gene from the yeast Scheffersomyces stipitis enabled the production of D-Threitol from xylose. researchgate.net The ability of numerous yeasts to produce polyols like D-xylitol as part of their D-xylose metabolism pathways provides a foundation for the biosynthesis of D-Threitol. researchgate.net

Polyols are common metabolites in fungi, where they can serve various physiological roles. While a wide array of secondary metabolites have been identified in the fungus Armillaria mellea, specific detection of D-Threitol is more clearly documented in the closely related species, Armillaria luteobubalina. d-nb.info

Research on Armillaria luteobubalina, a pathogenic fungus known to cause root rot in trees, has identified D-Threitol as a key metabolite during its interaction with host plants like Eucalyptus grandis. westernsydney.edu.aunih.gov Studies using isotope labeling have confirmed that the D-Threitol detected in the infected root tips is largely derived from the fungus itself. nih.govresearchgate.net It is suggested that D-Threitol acts as an important signaling molecule that facilitates the colonization of the host's roots by the fungus, highlighting its role in the early stages of pathogenesis. westernsydney.edu.aunih.govresearchgate.net

Table 1: Documented Occurrence of D-Threitol in Fungi

| Fungal Species | Role of D-Threitol |

| Armillaria luteobubalina | Fungal signal promoting colonization of host plant roots. westernsydney.edu.aunih.gov |

D-Threitol is naturally present in the plant kingdom. It has been specifically reported in plants such as Cnidium monnieri and Glehnia littoralis. nih.gov Its presence extends to various food sources. The compound has been detected, although not quantified, in several types of mushrooms, including oyster mushrooms (Pleurotus ostreatus), and in spices like caraway (Carum carvi). researchgate.net Furthermore, urinary threitol is considered a biomarker for the consumption of certain fruits, such as apples. nih.gov

Table 2: Selected Plant and Food Sources of D-Threitol

| Source Category | Specific Examples |

| Plants | Cnidium monnieri, Glehnia littoralis nih.gov |

| Fungi (Food) | Mushrooms, Oyster Mushrooms (Pleurotus ostreatus) researchgate.net |

| Spices | Caraway (Carum carvi) researchgate.net |

| Fruits | Apples (indicated by urinary biomarker) nih.gov |

In mammals, D-Threitol is recognized as a human metabolite. researchgate.netnih.gov It is considered a principal end product of D-xylose metabolism. nih.gov Studies have shown that after oral administration of D-xylose, a percentage is converted to and excreted as D-Threitol in the urine. nih.gov This metabolic conversion is believed to substantially occur in the liver, as patients with liver cirrhosis show a markedly diminished capacity to convert D-xylose to D-Threitol. nih.gov The presence and concentration of D-Threitol in bodily fluids can be associated with certain inborn errors of metabolism. nih.gov

Enzymatic Synthesis of D-Threitol

The biosynthesis of D-Threitol is intrinsically linked to pentose (B10789219) metabolism, with specific enzymes playing a pivotal role in its formation.

Xylitol Dehydrogenase (XDH) is a key enzyme in the metabolic pathway of D-xylose in many yeasts. nih.gov This pathway typically involves two main steps: the reduction of D-xylose to xylitol, catalyzed by xylose reductase (XR), followed by the oxidation of xylitol to D-xylulose, catalyzed by XDH. nih.gov

Research has demonstrated that Xylitol Dehydrogenase is directly involved in the synthesis of D-Threitol. The introduction of the XDH gene from the yeast Scheffersomyces stipitis into Trichosporonoides oedocephalis conferred the ability to produce D-Threitol. researchgate.net This indicates that XDH can act on xylitol or a related intermediate within the pentose phosphate (B84403) pathway to form D-Threitol. This enzymatic conversion is a cornerstone of biotechnological strategies aimed at producing D-Threitol through microbial fermentation.

Conversion from Erythritol (B158007) via Erythrulose (B1219606) Intermediate

The biosynthesis of D-Threitol can be linked to the metabolism of this compound through an intermediate, D-erythrulose. This conversion pathway involves key enzymatic reactions. The enzyme D-threitol dehydrogenase, characterized in Mycobacterium smegmatis, catalyzes the NAD+-dependent reversible oxidation of D-threitol to D-erythrulose. uniprot.orgenzyme-database.org This reversibility indicates that D-erythrulose can serve as a direct precursor for the synthesis of D-Threitol.

The initial step in this proposed pathway would be the conversion of this compound to erythrulose. While less than 10% of this compound typically undergoes metabolic reactions such as dehydration to D- or L-erythrulose, this step is crucial for the subsequent formation of D-Threitol. nih.gov The enzyme erythrulose reductase can catalyze the reaction between this compound and NADP+ to produce D-erythrulose, NADPH, and H+.

Enzymatic Reactions in the Proposed Conversion of this compound to D-Threitol

| Reactant | Enzyme | Product | Organism/System |

|---|---|---|---|

| This compound | Erythrulose Reductase | D-Erythrulose | General Enzymology |

Biocatalytic Approaches from Formaldehyde (B43269)

Biocatalytic synthesis presents a promising avenue for the production of sugar alcohols from simple C1 compounds like formaldehyde. Research in this area has demonstrated the enzymatic cascade for converting a high concentration of formaldehyde into L-threitol. rsc.orgrsc.org This process begins with the carboligation of formaldehyde, catalyzed by enzymes such as formolase and fructose-6-phosphate (B1210287) aldolase (B8822740), to generate L-erythrulose. rsc.orgrsc.org Subsequently, a newly identified L-threitol dehydrogenase facilitates the conversion of L-erythrulose into L-threitol, utilizing NADH as a coenzyme. rsc.orgrsc.org In one-pot reaction systems, yields of L-threitol have reached up to 49.6 g/L from the conversion of formaldehyde. rsc.org While this biocatalytic route has been established for the L-isomer of threitol, similar enzymatic logic could potentially be applied for the synthesis of D-Threitol, likely requiring a stereospecific dehydrogenase that acts on D-erythrulose.

Key Enzymes in the Biocatalytic Synthesis of L-Threitol from Formaldehyde

| Enzyme | Function |

|---|---|

| Formolase | Catalyzes the carboligation of formaldehyde. |

| Fructose-6-phosphate aldolase | Catalyzes the carboligation of formaldehyde. |

D-Threitol in Metabolic Pathways

Catabolism of Tetritols in Microorganisms (e.g., Mycobacterium smegmatis)

The catabolism of D-Threitol has been elucidated in microorganisms such as Mycobacterium smegmatis. This bacterium can utilize D-threitol as a sole carbon source. uniprot.org The key enzyme in this pathway is D-threitol dehydrogenase (dthD), which catalyzes the NAD+-dependent reversible oxidation of D-threitol to D-erythrulose. uniprot.orgenzyme-database.org This initial step introduces the sugar alcohol into a pathway for further metabolic processing. The discovery of this catabolic pathway was facilitated by an integrated bioinformatic and experimental strategy. nih.gov

Kinetic Properties of D-Threitol Dehydrogenase from M. smegmatis

| Substrate | Kcat (sec⁻¹) |

|---|---|

| D-Threitol | 6.97 |

| D-Threose | 0.71 |

D-Xylose Metabolism and D-Threitol as an End Product in Humans

In humans, D-Threitol is recognized as a main end product of D-xylose metabolism. nih.gov Following the oral administration of D-xylose, a portion is converted to D-Threitol and subsequently excreted in the urine. nih.gov Studies have shown that approximately 15% of a D-xylose dose excreted within five hours is in the form of D-Threitol, and this proportion increases with a longer collection period. nih.gov The conversion of D-xylose to D-Threitol is believed to substantially occur in the liver. This is supported by the observation of markedly diminished D-Threitol excretion in patients with cirrhotic liver disease. nih.gov The glucuronate pathway has been implicated in this metabolic conversion. nih.govresearchgate.net

Involvement in Pentose Phosphate Pathway

The metabolic pathways of tetritols, including D-Threitol, are connected to the central carbohydrate metabolism through the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route that generates NADPH and precursors for nucleotide biosynthesis, such as ribose-5-phosphate. wikipedia.org this compound metabolism, for instance, can feed into the PPP through the conversion of this compound to D-erythrose-4-phosphate, an intermediate of the PPP. nih.govresearchgate.net Given that D-threitol dehydrogenase interconverts D-Threitol and D-erythrulose, and this compound can be converted to erythrulose, there is a clear metabolic link. D-erythrulose can be phosphorylated and subsequently enter the PPP. The non-oxidative phase of the PPP involves the interconversion of various sugar phosphates, including the formation of erythrose-4-phosphate.

Interaction with Solute Binding Proteins (SBPs) in Metabolic Discovery

The discovery of metabolic pathways for novel substrates often begins with identifying the transport system responsible for their uptake into the cell. Solute Binding Proteins (SBPs) are key components of many transport systems, such as ATP-binding cassette (ABC) transporters, and are responsible for the initial binding of the substrate. nih.govnih.govnih.gov The discovery of the D-threitol catabolic pathway in Mycobacterium smegmatis was initiated by the identification of an SBP for an ABC transporter that is stabilized by D-threitol. nih.govacs.org This finding provided the crucial starting point to identify the associated genes and enzymes involved in the subsequent breakdown of D-Threitol within the bacterium. nih.govacs.org This strategy of using ligand specificities of SBPs has proven to be a powerful tool for uncovering novel metabolic pathways. nih.gov

Iii. Synthetic Methodologies for D Threitol and Its Derivatives

Stereoselective and Chiral Synthesis of D-Threitol

The synthesis of enantiomerically pure D-Threitol is paramount for its application as a chiral precursor. Methodologies are designed to control the formation of the two adjacent chiral centers.

The stereoselective reduction of suitable carbonyl-containing precursors is a direct approach to D-Threitol. This often involves the use of engineered microorganisms that can convert common sugars into desired rare sugar alcohols.

One prominent biosynthetic pathway involves the use of an engineered strain of the yeast Yarrowia lipolytica. genscript.com This strain, which naturally produces erythritol (B158007), was modified to overexpress a xylitol (B92547) dehydrogenase gene (Ss-XDH) from the yeast Scheffersomyces stipitis. This enzyme was found to efficiently catalyze the formation of D-Threitol from this compound, proceeding through an erythrulose (B1219606) intermediate. genscript.com The final step in this pathway is the reduction of the erythrulose keto group to a hydroxyl group, yielding the D-Threitol product. In this engineered system, a high titer of 112 g·L⁻¹ of D-Threitol was produced from glucose. genscript.com

Similarly, the yeast Trichosporonoides oedocephalis has been engineered for D-Threitol production from xylose, a major component of lignocellulosic biomass. researchgate.net By introducing genes for xylitol dehydrogenase and ribulose-5-phosphate isomerase, the engineered yeast gained the ability to convert xylose into D-Threitol, achieving a yield of 5.18 g/L after medium optimization. researchgate.net This process demonstrates the conversion of a readily available pentose (B10789219) sugar into the target C4-polyol through enzymatic reduction steps.

Chemoenzymatic synthesis combines the high selectivity of biological catalysts with the practicality of chemical reactions. Enzymes like transketolase are particularly useful for their ability to form carbon-carbon bonds with precise stereocontrol.

Transketolase (EC 2.2.1.1) is a key enzyme that catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. researchgate.netresearchgate.net It exhibits high specificity for the stereoconfiguration of the substrates, creating products with a (3S, 4R) configuration, which corresponds to the D-threo arrangement. researchgate.netwikipedia.org While often used to synthesize ketoses, the resulting polyhydroxylated structures are direct precursors for D-Threitol through subsequent reduction. The reaction can be made irreversible by using hydroxypyruvate as the ketol donor, which is advantageous for synthetic applications. researchgate.net

A specific example of a highly efficient chemoenzymatic process is the production of D-Threitol using the aforementioned engineered Yarrowia lipolytica. The key enzyme, xylitol dehydrogenase from Scheffersomyces stipitis, was identified as being capable of catalyzing the formation of D-Threitol from this compound with erythrulose as an intermediate. genscript.com This biocatalytic reduction is highly efficient and forms the core of the fermentation process to produce D-Threitol from glucose. genscript.com

| Enzyme | Source Organism | Substrate | Intermediate | Product |

| Xylitol Dehydrogenase | Scheffersomyces stipitis | This compound | Erythrulose | D-Threitol |

This table summarizes the key enzymatic conversion in the engineered Yarrowia lipolytica strain for D-Threitol production. genscript.com

The chiral pool concept involves using inexpensive, readily available, and enantiomerically pure natural products as starting materials. Tartaric acid is a quintessential example of a chiral pool molecule used in the synthesis of D-Threitol and its derivatives. nih.govresearchgate.net

D-Tartaric acid possesses the same (2R, 3R) stereochemistry as D-Threitol. This allows for the direct transfer of chirality, circumventing the need for asymmetric induction steps. The synthesis typically begins with the reduction of the two carboxylic acid moieties of a D-tartaric acid ester, such as diisopropyl-D-tartrate, to primary alcohols. nih.gov This straightforward conversion directly yields a protected D-Threitol derivative, which can then be deprotected to afford D-Threitol or used in subsequent synthetic steps. This approach has been employed in the total synthesis of natural products like (+)-boronolide and secosyrin 1, where a protected threitol derivative derived from diethyl-D-tartrate or diisopropyl-D-tartrate served as a key chiral building block. nih.gov

Seco-nucleosides are nucleoside analogs in which the furanose ring is opened, lacking one or more bonds of the pentose moiety. researchgate.net The threitol moiety serves as a flexible, acyclic side-chain in these structures. The synthesis of 1',2'-seco-nucleosides featuring a D-Threitol side-chain has been accomplished starting from D-dimethyl tartrate. researchgate.net

The synthesis involves converting D-dimethyl tartrate into a suitable D-Threitol derivative that can be coupled with various nucleobases (adenine, cytosine, guanine (B1146940), and thymine). researchgate.net This strategy allows for the creation of homochiral seco-nucleosides where the stereochemistry of the side-chain is directly inherited from the starting tartrate ester. researchgate.net The corresponding L-threitol seco-nucleosides can be synthesized in a parallel fashion starting from L-dimethyl tartrate. researchgate.net

Synthesis of D-Threitol Derivatives

Protecting groups are essential for the selective manipulation of the four hydroxyl groups in D-Threitol. The synthesis of specific derivatives allows D-Threitol to be used as a versatile chiral intermediate.

(-)-2,3-O-Isopropylidene-D-threitol is a key derivative where the two secondary hydroxyl groups at the C2 and C3 positions are protected as an acetal. biosynth.comchemimpex.com This protection leaves the two primary hydroxyl groups at C1 and C4 available for further chemical modification. It serves as an invaluable chiral building block for the synthesis of more complex molecules. chemimpex.comlookchem.com

The synthesis of this intermediate is typically achieved by reacting D-Threitol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic catalysis. The resulting cyclic ketal is stable under neutral or basic conditions, allowing for a wide range of reactions to be performed on the free primary hydroxyls. For example, it can be reacted with toluene-4-sulfonyl chloride to selectively tosylate the C1 and C4 positions, converting the hydroxyls into good leaving groups for nucleophilic substitution reactions. chemicalbook.com This derivative is instrumental in the synthesis of chiral auxiliaries, polyethers, and pharmaceutical intermediates. biosynth.comnih.gov

| Property | Value |

| Chemical Name | (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol |

| CAS Number | 73346-74-4 |

| Molecular Formula | C₇H₁₄O₄ |

| Molecular Weight | 162.18 g/mol |

| Appearance | White to almost white powder or crystal |

| Melting Point | 48-51 °C |

| Boiling Point | 91-93 °C (at 0.01 mm Hg) |

This table presents the key physical and chemical properties of (-)-2,3-O-Isopropylidene-D-threitol. chemicalbook.comcymitquimica.com

Differentially Protected D-Erythritol Derivatives in Organic Synthesis

The conversion of this compound, a diastereomer of threitol, represents a direct route to D-threitol. While classic organic synthesis would typically involve a multi-step sequence of protection, activation, and stereochemical inversion (Sɴ2 reaction), recent advancements have demonstrated an efficient biocatalytic approach.

Research has shown that xylitol dehydrogenase from the yeast Scheffersomyces stipitis can effectively catalyze the formation of D-threitol from this compound. genscript.com This enzymatic transformation proceeds through an erythrulose intermediate. genscript.com To leverage this discovery, the gene encoding for this xylitol dehydrogenase (Ss-XDH) was overexpressed in an this compound-producing strain of the yeast Yarrowia lipolytica. This metabolic engineering strategy successfully redirected the carbon flux from this compound production towards D-threitol, achieving a significant titer in a fermentation process from glucose. genscript.com This method avoids the use of protecting groups and harsh chemical reagents, aligning with the principles of green chemistry.

| Starting Material | Catalyst/Enzyme | Intermediate | Product | Final Titer |

| This compound | Xylitol Dehydrogenase (Ss-XDH) | Erythrulose | D-Threitol | 112 g/L |

This interactive table summarizes the key components and outcome of the biotransformation of this compound to D-threitol.

Synthesis of Threitol-Based Crown Ethers

Threitol serves as a valuable chiral building block in supramolecular chemistry, particularly for the synthesis of crown ethers. These macrocyclic polyethers can be designed to selectively bind cations, and when derived from a chiral source like threitol, they can be employed as catalysts in asymmetric synthesis.

A series of novel L-threitol-based lariat (B8276320) ethers incorporating a monoaza-15-crown-5 unit have been synthesized. researchgate.netmdpi.com The synthesis typically begins with a readily available chiral precursor, diethyl L-tartrate, which is first converted to 1,4-di-O-alkylated threitol derivatives. mdpi.com These derivatives are then used to construct the macrocyclic crown ether structure. mdpi.com

These threitol-based crown ethers have proven to be effective phase transfer catalysts in asymmetric Michael addition reactions, facilitating the formation of chiral products with high enantioselectivity under mild conditions. researchgate.netmdpi.com For instance, in the reaction between diethyl acetamidomalonate and β-nitrostyrene, the use of these catalysts resulted in the chiral Michael adduct with up to 95% enantiomeric excess (ee). researchgate.net Similarly, excellent enantioselectivities (up to 99% ee) were achieved in the cyclopropanation of chalcones. researchgate.net

| Reaction Type | Reactants | Catalyst | Enantiomeric Excess (ee) |

| Michael Addition | 2-Nitropropane + trans-Chalcone | L-Threitol-based Crown Ether | 90% |

| Michael Addition | Diethyl acetamidomalonate + β-Nitrostyrene | L-Threitol-based Crown Ether | 95% |

| Michael Addition | Diethyl acetoxymalonate + 4-Chlorochalcone | L-Threitol-based Crown Ether | 99% |

| Cyclopropanation | Chalcone + Diethyl bromomalonate | L-Threitol-based Crown Ether | up to 99% |

This interactive table presents the performance of threitol-based crown ethers as catalysts in various asymmetric reactions.

Advanced Synthetic Strategies for D-Threitol Analogs

Modern synthetic chemistry seeks to develop more efficient and sustainable routes to valuable chemical compounds. Advanced strategies for producing threitol and its analogs include multi-enzyme, one-pot reaction systems that utilize simple C1 feedstocks, and catalytic methods that convert renewable biomass-derived carbohydrates.

One-Pot Multi-Enzyme Reaction Systems

A significant advancement in biotechnology is the development of one-pot enzymatic cascade reactions to synthesize complex molecules from simple precursors. An enzymatic cascade has been successfully designed to convert formaldehyde (B43269), a C1 carbon source, into L-threitol. nih.gov

This multi-enzyme system operates in a single reaction vessel and involves three key steps:

Carboligation: Formolase and fructose-6-phosphate (B1210287) aldolase (B8822740) catalyze the carboligation of formaldehyde to generate L-erythrulose. nih.gov

Reduction: A newly identified L-threitol dehydrogenase facilitates the conversion of L-erythrulose into the final product, L-threitol. nih.gov

Cofactor Regeneration: The reduction step requires the coenzyme NADH. To make the process cost-effective and continuous, an NADH regeneration system is crucial. One effective system is based on the oxidation of glycerol (B35011) catalyzed by glycerol dehydrogenase, which creates a self-sufficient cycle. nih.gov

Using this one-pot system with a self-sufficient NADH recycling mechanism, a concentration of 405.7 mM (49.6 g/L) of L-threitol was achieved from formaldehyde. nih.gov An even higher yield of 89.4% was obtained in a one-pot, two-step reaction system where NADH was recycled using methanol (B129727) dehydrogenase and isopropanol. nih.gov

| System Type | Key Enzymes | Substrate | Product | NADH Regeneration Method | Yield / Titer |

| One-Pot | Formolase, Fructose-6-phosphate aldolase, L-threitol dehydrogenase | Formaldehyde | L-Threitol | Glycerol dehydrogenase | 49.6 g/L |

| One-Pot, Two-Step | Formolase, Fructose-6-phosphate aldolase, L-threitol dehydrogenase | Formaldehyde | L-Threitol | Methanol dehydrogenase / Isopropanol | 89.4% |

This interactive table summarizes the outcomes of different one-pot multi-enzyme systems for L-threitol synthesis.

Terminal C-C Scission of C5-Carbohydrates to Tetritols

The conversion of abundant C5 sugars derived from agricultural residues into valuable C4 building blocks like threitol is an attractive route for valorizing biomass. A selective catalytic process has been developed for the production of C4-tetritols (this compound and threitol) from C5-sugars such as xylose. genscript.comtandfonline.com

This method employs a ruthenium-on-carbon (Ru/C) catalyst to perform a terminal C-C scission on the carbohydrate backbone. genscript.comtandfonline.com The reaction proceeds under relatively mild conditions (138 °C, 6 bar H₂) in an aqueous medium. genscript.comtandfonline.com Mechanistic studies indicate that the primary reaction pathway involves a formal decarbonylation step, where a carbon monoxide unit is cleaved from the end of the C5 sugar chain, leading to the formation of C4-tetritols. genscript.comtandfonline.com This process achieves a notable selectivity of 20–25% for the desired C4-tetritols. genscript.comtandfonline.com Importantly, competing side reactions like internal C-C bond cleavage or extensive hydrodeoxygenation are not significant under the optimized conditions. tandfonline.com

| Substrate | Catalyst | Temperature | H₂ Pressure | Product | Selectivity for C4-Tetritols |

| Xylose | 5 wt% Ru/C | 138 °C | 6 bar | This compound and Threitol | 20–25% |

This interactive table details the conditions and results for the catalytic conversion of C5 sugars to tetritols.

Iv. Advanced Biological and Biochemical Research Applications of D Threitol

D-Threitol in Enzymatic Studies and Mechanism Elucidation

D-Threitol plays a role in enzymatic studies, acting as both a potential substrate and inhibitor in various enzyme interactions. ontosight.ai Its chiral nature allows researchers to investigate how enzymes interact with different stereoisomers.

Substrate and Inhibitor Roles in Enzyme Interactions

D-Threitol can function as a substrate or inhibitor for certain enzymes. For instance, studies on antibody specificity have shown that D-threitol has a cross-reactivity of approximately 15% when compared to erythritol (B158007) in enzyme-linked immunosorbent assay inhibition studies. ebi.ac.uk Another study indicated that 1,3-(R)-O-benzylidene-D-threitol acts as a competitive inhibitor but not a substrate of β-D-galactosidase. uni-regensburg.de

Studying Enzyme-Catalyzed Reactions and Stereochemistry

The unique structure of D-threitol makes it valuable in studying enzyme mechanisms and substrate specificity. ontosight.ai Its use in enzyme-catalyzed reactions has been explored, particularly in the context of stereochemical outcomes. dtic.mil For example, the reduction of D-threose by aldose reductase in rat lenses resulted in the formation of D-threitol, indicating a rapid enzymatic conversion and highlighting the stereospecificity of the reaction. nih.govebi.ac.uk

Role in Aldose Reductase Activity and Threose Reduction

D-Threitol is the reduced form of D-threose. ebi.ac.uk Aldose reductase, an enzyme known to reduce sugars to their corresponding polyols, has been shown to use L-threose as a substrate, converting it to L-threitol. nih.govebi.ac.ukresearchgate.net Studies using human recombinant aldose reductase and human lens extracts demonstrated sorbinil-inhibitable aldose reductase activity with L-threose as a substrate. nih.govebi.ac.uk This enzymatic reduction is rapid and occurs within the lens, suggesting a potential role for aldose reductase in the metabolism of threose. nih.govebi.ac.uksemanticscholar.org While aldose reductase can reduce threose, it may not completely prevent the glycation of proteins by threose. researchgate.net

D-Threitol in Microbial and Biotechnological Applications

D-Threitol is produced by certain microorganisms and has applications in biotechnology, particularly in the context of osmoprotection and microbial engineering. frontiersin.orgnih.govmdpi.com

Osmoprotective Agent in Yeasts

Certain osmotolerant yeasts synthesize D-threitol, where it functions as an osmoprotective agent. frontiersin.orgnih.govmdpi.comresearchgate.net This property helps these yeasts survive under conditions of high osmotic pressure. researchgate.net

Engineering Microorganisms for D-Threitol Overproduction (e.g., Yarrowia lipolytica)

Yarrowia lipolytica, an oleaginous yeast, has been engineered for the overproduction of D-threitol. frontiersin.orgbiosynth.comgenscript.comnih.govmdpi.com This yeast is a promising host for producing sugar alcohols due to its metabolic properties. frontiersin.orgresearchgate.net D-threitol can be synthesized in Y. lipolytica from this compound through the action of xylitol (B92547) dehydrogenase (XDH), with erythrulose (B1219606) as an intermediate. frontiersin.orgnih.govgenscript.com Overexpression of the Ss-XDH gene from Scheffersomyces stipitis in an this compound-producing Y. lipolytica strain has resulted in significant D-threitol production. frontiersin.orgnih.govgenscript.com For example, one engineered strain achieved a titer of 112 g/L D-threitol with a yield of 0.37 from glucose. frontiersin.orgnih.govgenscript.com Engineering efforts in Y. lipolytica for sugar alcohol production, including D-threitol, involve gene discovery, pathway engineering, expanding substrate scope, and bioprocess engineering. frontiersin.orgresearchgate.net While engineering Y. lipolytica for D-threitol production can lead to the accumulation of byproducts like mannitol (B672), strategies involving co-culture with other yeasts, such as Candida parapsilosis, which can catabolize mannitol but not threitol, have been developed to facilitate purification. frontiersin.orgnih.govgenscript.com

Whole-Cell Catalysis for Sugar Alcohol Production

Whole-cell catalysis presents an environmentally friendly and efficient approach for producing various chemicals, including sugar alcohols like D-threitol. Research has demonstrated the potential of using engineered microorganisms for the biosynthesis of D-threitol. For instance, studies have explored the use of engineered strains of Yarrowia lipolytica for efficient D-threitol production. frontiersin.orgnih.govgenscript.com

One notable approach involves the overexpression of the xylitol dehydrogenase gene from Scheffersomyces stipitis in an this compound-producing Yarrowia lipolytica strain. genscript.com This engineered strain has shown the capacity to convert this compound into threitol, with erythrulose as an intermediate. frontiersin.orggenscript.com This method has resulted in significant D-threitol titers and yields from glucose. genscript.com For example, an engineered Y. lipolytica strain (CGMCC7326) overexpressing Ss-XDH achieved a D-threitol titer of 112 g/L with a yield of 0.37 from glucose. genscript.com

However, this process can sometimes lead to the accumulation of byproducts like mannitol due to the upregulation of genes encoding mannitol dehydrogenase in the engineered strain. genscript.com To address this, a secondary process step involving the culture of Candida parapsilosis has been developed to help eliminate the byproduct and coproduce this compound, thereby facilitating the purification of threitol. genscript.com This highlights the ongoing efforts to optimize whole-cell catalysis systems for efficient and pure D-threitol production. genscript.com

D-Threitol in Human Health and Disease Research

D-Threitol is a naturally occurring human metabolite, primarily regarded as the main end product of D-xylose metabolism. hmdb.calmdb.ca Its presence and altered concentrations in various body fluids have been linked to several health conditions and metabolic disorders, making it a subject of interest in disease research.

Association with Inborn Errors of Metabolism

Abnormal concentrations of polyols, including D-threitol, in body fluids are associated with several inborn errors of metabolism. hmdb.calmdb.ca D-Threitol is notably linked to Ribose-5-phosphate Isomerase Deficiency (RPIAD), an autosomal recessive disorder affecting the pentose (B10789219) phosphate (B84403) pathway. hmdb.calmdb.cafoodb.canih.govnih.govnih.gov RPIAD is characterized by a slowly progressive leukoencephalopathy and peripheral neuropathy. nih.govnih.gov Studies have shown increased levels of D-threitol in the urine and cerebrospinal fluid of individuals with RPIAD. nih.govnih.govnih.gov

Other inborn errors of metabolism associated with abnormal polyol concentrations, including threitol, are Pentosuria and Galactosemia. hmdb.calmdb.ca These conditions can often be diagnosed by assessing the urinary concentrations of polyols. hmdb.calmdb.ca

Biomarker Potential in Disease States

The altered levels of D-threitol in various disease states suggest its potential as a biomarker. D-Threitol has been found to be associated with diseases such as uremia and colorectal cancer. lmdb.cafoodb.cabovinedb.ca Research also indicates its potential as a biomarker in liver cirrhosis. lmdb.ca

More recent studies utilizing metabolomics approaches have further explored D-threitol's biomarker potential, particularly in the context of kidney function and disease progression. D-Threitol has been identified as a metabolite significantly associated with estimated Glomerular Filtration Rate (eGFR) in studies involving patients with Chronic Kidney Disease (CKD) and in the general population. baderc.org It has also shown associations, albeit sometimes borderline, with the risk of progression to End-Stage Renal Disease (ESRD) in CKD patients. plos.orgplos.org In patients with diabetic nephropathy, D-threitol was among the plasma metabolites linked with progression to ESRD. revistanefrologia.com

Furthermore, D-threitol levels in plasma have been observed to decrease in patients with uterine leiomyomas. oup.com Beyond disease states, threitol in urine can also serve as a biomarker for the consumption of certain foods, such as apples and other fruits. hmdb.ca

Impact on Carbohydrate Metabolism Derangements

Polyol levels in body fluids can be influenced by diseases associated with carbohydrate metabolism derangements, including Diabetes Mellitus. hmdb.calmdb.cataylorandfrancis.com Studies have revealed that urinary and plasma levels of certain polyols, including D-threitol, may vary in diabetic patients. hmdb.calmdb.carevistanefrologia.comnih.govnih.gov Specifically, altered levels of D-threitol have been observed in the serum and urine of diabetic-model rats and in the plasma of patients with type 2 diabetes mellitus, particularly those with nephropathy. nih.govnih.gov These findings suggest that D-threitol metabolism may be impacted in the context of disrupted carbohydrate metabolism in diabetes.

D-Threitol as a Fungal Signal in Plant-Microbe Interactions

D-Threitol plays a role in the complex interactions between plants and microbes, particularly as a fungal signal. It is found in certain fungi, such as the edible mushroom Armillaria mellea. ncats.ioebi.ac.uk

Research on the interaction between the necrotrophic pathogen Armillaria luteobubalina and Eucalyptus grandis seedlings has highlighted threitol's function as a key metabolite signal. nih.gov Metabolite profiling revealed that threitol enrichment in E. grandis root tips was specific to interaction with A. luteobubalina and was largely derived from the fungal pathogen itself. nih.gov Exogenous application of D-threitol promoted microbial colonization of E. grandis roots and triggered hormonal responses in root cells. nih.gov These findings support the role of threitol as one of the earliest fungal signals that promotes the colonization of roots by Armillaria species prior to infection, contributing to the understanding of the initial stages of Armillaria disease development. nih.govresearchgate.net

Research on D-Threitol Derivatives in Biological Contexts

Research extends to the synthesis and investigation of D-threitol derivatives for their potential biological activities and applications. The chiral nature of D-threitol makes it a valuable building block in organic synthesis, particularly for creating complex molecules with therapeutic potential.

Derivatives such as 1,4-Di-O-benzyl-D-threitol are explored as intermediates in the synthesis of drugs, including those for cancer and diabetes. 1-Deoxy-D-threitol and its derivatives have been studied for potential biological activities, such as acting as enzyme inhibitors or substrates. ontosight.ai Their ability to interact with biological molecules makes them of interest in drug development and biochemical research, with some compounds having structures similar to those explored for antiviral, antibacterial, or anticancer properties. ontosight.ai

(-)-2,3-O-Isopropylidene-d-threitol, a chiral building block derived from D-threitol, has been used in the synthesis of various organic compounds, including l-threitol-based crown ethers with applications in asymmetric catalysis. Derivatives of this compound have also shown significant biological activity and are being investigated for their potential as drug candidates with improved pharmacological properties.

Furthermore, research has involved the synthesis of D and L-threitol-2'-seco-nucleoside derivatives, although biological evaluation against various viruses in cell cultures showed them to be inactive. researchgate.net Diaminodideoxyalditol analogs based on a threitol motif have also been synthesized and evaluated as potential antitumor agents, related to cisplatin. cdnsciencepub.com

These studies underscore the ongoing efforts to synthesize and investigate D-threitol derivatives, leveraging its structural properties for potential applications in medicinal chemistry and biological research.

Seco-Nucleoside Derivatives and Antiviral Activity

Nucleoside analogues, structurally similar to natural nucleosides, represent a significant class of antiviral and antitumor drugs. jenabioscience.combiorxiv.org These analogues typically feature modifications to the sugar ring or the base. Seco-nucleosides, a type of acyclic nucleoside, lack the complete furanose ring structure found in natural nucleosides but retain the nucleobase and a modified sugar-like chain. chim.ittandfonline.com

Research has involved the synthesis of 1', 2'-seco-nucleoside derivatives incorporating a D-threitol side-chain. tandfonline.comresearchgate.net These compounds have been synthesized from precursors like D-dimethyl tartrate, which provides the chiral framework. tandfonline.comresearchgate.net For instance, a straightforward synthesis of homochiral 1', 2'-seco-nucleosides with D-threitol side-chains and various nucleobases (adenine, cytosine, guanine (B1146940), and thymine) has been reported. tandfonline.com

Despite the synthetic efforts, initial biological evaluations of some of these D-threitol-based seco-nucleosides have indicated limited or no activity against various DNA and RNA viruses in cell cultures. tandfonline.comresearchgate.net One study noted marginal activity against herpes simplex virus 1 (HSV1) for a specific guanine derivative, but other tested nucleosides showed no effect. tandfonline.com

However, the broader field of nucleoside analogues continues to be a fertile area for antiviral drug discovery, with ongoing efforts to synthesize novel structures and evaluate their biological activities against emerging and known pathogens. biorxiv.orgmdpi.comactanaturae.rumdpi.com While early D-threitol seco-nucleoside studies showed limited antiviral efficacy, the use of chiral building blocks like D-threitol remains relevant in the synthesis of diverse nucleoside mimetics for potential therapeutic applications. ambeed.comchim.it

Chiral Polymers for Drug Delivery and Biomaterials

The incorporation of chiral units into polymers can impart unique properties beneficial for applications in material science, including drug delivery systems and biomaterials. D-Threitol, as a chiral building block, has been utilized in the synthesis of such polymers. ambeed.com

One area of research involves the use of D-threitol as a polyol component in the synthesis of biodegradable elastomers. For example, in the synthesis of biomimetic APS (amine-polyol-sebacic acid) polymers, D,L-threitol has been used as a polyol along with a multifunctional amine and a diacid like sebacic acid. researchgate.netsci-hub.box These polymers have shown potential for use in soft-tissue engineering applications. researchgate.netsci-hub.box In vitro assessments of APS polymers have demonstrated exceptional biocompatibility, with studies indicating healthy cell morphology and maintained metabolic activity of primary human foreskin fibroblasts when cultured on these materials. sci-hub.box

Chirality in biomaterials, particularly at the nanoscale and supramolecular levels, is an active area of investigation for influencing interactions with biological systems. mdpi.com Studies have explored how the chirality of drug delivery systems can affect their performance, including cellular uptake and biological half-life. mdpi.com While research directly detailing D-threitol's specific influence on the chiral properties and performance of polymers for drug delivery is ongoing, the use of chiral building blocks like D-threitol is a strategy employed to create polymers with defined stereochemistry for potential biomedical applications. umontpellier.frjst.go.jpresearchgate.netresearchgate.netvwr.commdpi.commdpi.com

D-Threitol derivatives have also been used in the design and synthesis of novel components for modifying liposomes, which are utilized in drug delivery systems, particularly for active targeting. jst.go.jp For instance, (-)-2,3-O-isopropylidene-D-threitol was used as a starting material to synthesize a linker molecule for incorporating lipopeptides onto liposome (B1194612) surfaces. jst.go.jp This approach aims to improve the orientation and presentation of targeting peptides on the liposome surface, potentially enhancing drug delivery efficiency. jst.go.jp

Furthermore, D-threitol has been used to create mercapto-terminated polymers, which can be relevant in the synthesis of polymer-biohybrids for applications like drug delivery and tissue engineering. researchgate.net The ability to introduce specific functional groups through the use of chiral building blocks like D-threitol allows for the creation of polymers with tailored properties for biomedical applications. mdpi.com

The development of biodegradable polymeric nanocarriers, often utilizing polymers derived from chiral monomers, is a promising avenue for controlled and targeted drug delivery, aiming to improve pharmacokinetics and reduce side effects. researchgate.netmdpi.com While not exclusively focused on D-threitol, research in this area highlights the broader importance of chiral polymers in creating advanced drug delivery systems and biomaterials. umontpellier.frmdpi.comresearchgate.netmdpi.commdpi.com

V. D Threitol As a Chiral Building Block in Complex Molecule Synthesis

D-Threitol as a Versatile C4 Chiral Synthon

D-Threitol serves as a versatile four-carbon (C4) chiral synthon in organic synthesis. researchgate.netresearchgate.netscbt.com Chiral C4 building blocks bearing multiple functionalities are particularly valuable in the synthesis of a wide range of chiral compounds, including pharmaceuticals, agrochemicals, polymers, and monosaccharides. researchgate.netresearchgate.net The unique stereochemistry of threitol derivatives makes them useful for introducing specific chirality into target molecules. researchgate.netlookchem.com

While erythritol (B158007) derivatives are also C4 chiral building blocks, the structural differences between this compound and threitol influence their use in synthesis. researchgate.net In threitol derivatives, substituents on the C2 and C3 carbons are stereochemically identical, whereas in this compound derivatives, they are enantiotopic due to a plane of symmetry in meso-erythritol. researchgate.net This distinction affects strategies for selective functionalization and protection. For example, terminal isopropylidenation followed by protection of a secondary hydroxyl group on threitol yields a chemically and stereochemically identical molecule regardless of which end is considered, unlike in the case of this compound, which would lead to enantiomerically related products. researchgate.net

Protected D-threitol derivatives, such as (-)-2,3-O-isopropylidene-D-threitol, are commonly used as chiral building blocks. chemimpex.com The isopropylidene group acts as a protective group for the hydroxyl functionalities, allowing for selective reactions at other positions of the molecule, which is crucial in multi-step synthetic pathways. chemimpex.com

Applications in Synthesis of Chiral Pharmaceuticals

D-Threitol and its derivatives are important chiral building blocks in the synthesis of pharmaceuticals and biologically active molecules. guidechem.comlookchem.comchemimpex.comchemimpex.com Their use allows for the creation of enantiomerically pure compounds, which is essential for developing effective and safe medications, as the stereochemistry of a drug can significantly influence its biological activity and pharmacokinetic profile. lookchem.comkallipos.grresearchgate.net

Precursor for Therapeutic Agents (e.g., Nelfinavir (B1663628), Atorvastatin)

Differentially protected D-erythritol derivatives, which can be synthesized from precursors like this compound, have been found to be useful in the synthesis of therapeutic agents such as nelfinavir and atorvastatin (B1662188). researchgate.netresearchgate.netresearchgate.net Nelfinavir is a natural product with HIV-protease inhibition activity, and atorvastatin is a cholesterol-lowering drug. researchgate.netresearchgate.net While the direct use of D-threitol as a precursor for the commercial synthesis of these specific drugs is not explicitly detailed in the provided snippets, the broader category of C4 chiral building blocks, including those derived from related polyols like this compound and tartaric acid, are highlighted as being employed in their synthesis. researchgate.netresearchgate.netgoogle.comgoogle.comnih.gov For instance, the synthesis of nelfinavir has been described using methods that could potentially involve chiral intermediates derived from polyols. google.comrsc.orgnih.gov Similarly, atorvastatin, which contains two chiral centers in its side chain, can be synthesized from chiral precursors. google.comnih.govemrespublisher.com

Design of Drug Candidates with Specific Stereochemistry

The chiral nature of D-threitol and its derivatives makes them valuable in the design and synthesis of drug candidates requiring specific stereochemistry. kallipos.grresearchgate.net Controlling the stereochemistry during synthesis is vital because different stereoisomers of a drug can exhibit different binding affinities to biological targets, leading to variations in efficacy and safety. researchgate.net By incorporating D-threitol-derived chiral synthons, chemists can precisely control the configuration of new stereocenters being formed, ensuring the synthesis of the desired enantiomer or diastereomer. researchgate.net This is particularly important in fragment-based drug discovery processes. researchgate.net

Applications in Synthesis of Natural Products and Agrochemicals

Beyond pharmaceuticals, D-threitol and its derivatives are applied in the synthesis of natural products and agrochemicals. researchgate.netresearchgate.netchemimpex.com The ability to introduce specific chirality is often crucial for the biological activity of these compounds. For example, studies have explored the synthesis of natural products using chiral building blocks derived from tartaric acid, a related chiron that can be transformed into protected threitol derivatives. nih.gov This indicates the potential for D-threitol to serve in analogous synthetic routes for other natural products and agrochemicals where precise stereochemical control is required.

Role in Polymer Chemistry and Chiral Polymer Synthesis

D-Threitol and its derivatives have applications in materials science, specifically in polymer chemistry and the synthesis of chiral polymers. researchgate.netlookchem.com Incorporating chiral units like those derived from D-threitol into polymer structures can lead to materials with unique properties, such as optical activity. lookchem.comcapes.gov.brresearchgate.net These chiral polymers have potential applications in various fields, including drug delivery systems and biomaterials. Research has demonstrated that compounds like (-)-2,3-O-isopropylidene-D-threitol can induce chirality in polymer structures during copolymerization reactions. capes.gov.brresearchgate.net

D-Threitol in the Synthesis of Functional Sugars

D-Threitol is also relevant in the synthesis of functional sugars. frontiersin.orgchemimpex.comnih.govresearchgate.netresearchgate.net It can be synthesized from this compound through biotransformation pathways involving enzymes like xylitol (B92547) dehydrogenase. frontiersin.orgnih.govresearchgate.netgenscript.com This highlights its connection to the metabolism and synthesis of other sugar alcohols and carbohydrates. frontiersin.orgnih.govresearchgate.netresearchgate.net (-)-2,3-O-Isopropylidene-D-threitol, for instance, serves as a key intermediate in the synthesis of various carbohydrate derivatives, which are essential in glycosylation reactions and the development of pharmaceuticals and other biologically active molecules. chemimpex.com

Vi. Analytical and Characterization Methodologies in D Threitol Research

Spectroscopic Techniques for D-Threitol Analysis

Spectroscopic methods offer valuable insights into the structure and environment of D-threitol molecules.

NMR Spectroscopy in Metabolic Studies